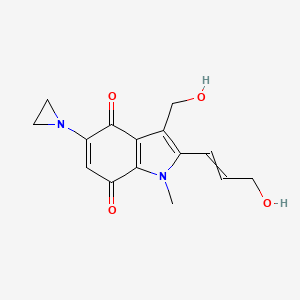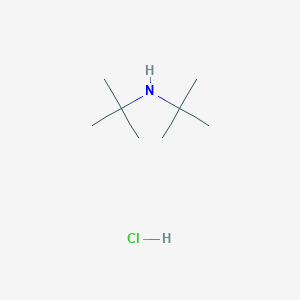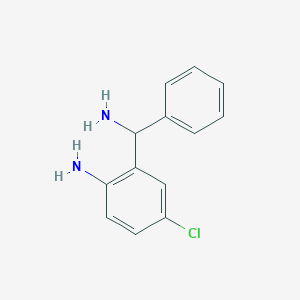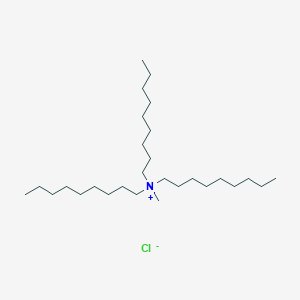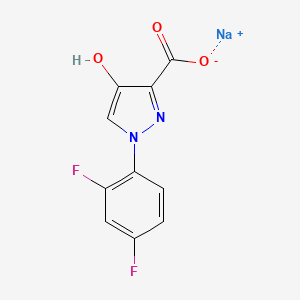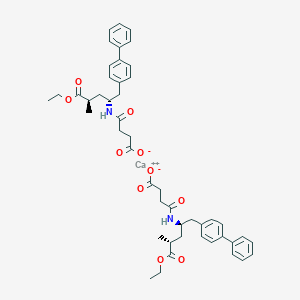
Sacubitril Impurity L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sacubitril Impurity L is a chemical compound related to sacubitril, which is a neprilysin inhibitor used in combination with valsartan to treat heart failure. This compound is one of the impurities that can be formed during the synthesis or degradation of sacubitril. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Impurity L involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the Mitsunobu reaction, followed by hydrolysis and protection steps. For example, a Mitsunobu reaction with succinimide is performed, followed by acidic hydrolysis of the succinimide protecting group, hydrolysis of the alkyl chloride using sodium hydroxide, and protection of the free amine with a tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the formation of other impurities. This can include the use of continuous flow methodologies, heterogeneous catalysis, and statistical optimization approaches such as Design of Experiments (DoE) .
Analyse Chemischer Reaktionen
Types of Reactions
Sacubitril Impurity L can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sacubitril Impurity L has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control, method validation, and stability studies.
Analytical Chemistry: Employed in the development of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Toxicology Studies: Assessed for its potential genotoxicity and other toxicological properties.
Wirkmechanismus
Sacubitril Impurity L, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis . The exact mechanism of action of this compound may involve similar pathways, but further research is needed to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sacubitril: The parent compound, used in combination with valsartan for heart failure treatment.
Sacubitrilat: The active metabolite of sacubitril, which directly inhibits neprilysin.
Valsartan: An angiotensin II receptor antagonist used in combination with sacubitril.
Uniqueness
Sacubitril Impurity L is unique in its structure and formation pathway compared to other related compounds. Its presence as an impurity necessitates careful monitoring and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.
Conclusion
This compound is an important compound in the context of pharmaceutical research and quality control. Understanding its synthesis, reactions, and applications is crucial for ensuring the safety and efficacy of sacubitril-containing medications. Further research into its mechanism of action and potential effects will continue to enhance our knowledge of this compound.
Eigenschaften
Molekularformel |
C48H56CaN2O10 |
|---|---|
Molekulargewicht |
861.0 g/mol |
IUPAC-Name |
calcium;4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m11./s1 |
InChI-Schlüssel |
DDLCKLBRBPYKQS-NALBKADYSA-L |
Isomerische SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


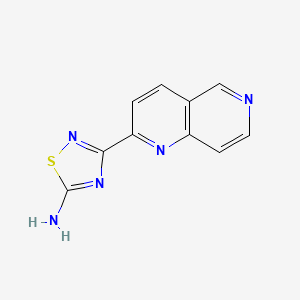
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

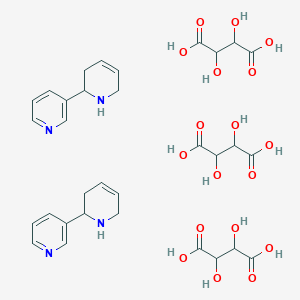
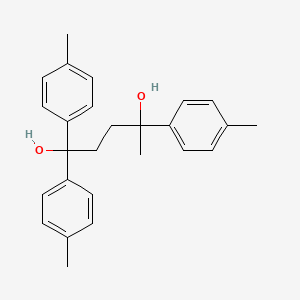

![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
